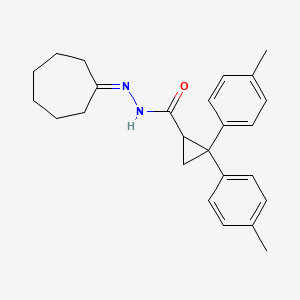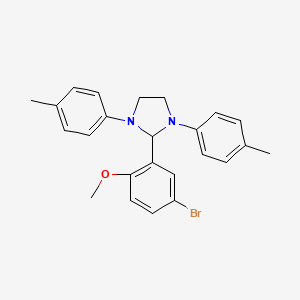![molecular formula C36H73NOS B15018683 N-[2-(octadecylsulfanyl)ethyl]hexadecanamide](/img/structure/B15018683.png)
N-[2-(octadecylsulfanyl)ethyl]hexadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(octadecylsulfanyl)ethyl]hexadecanamide is an organic compound characterized by a long aliphatic chain and a sulfanyl group. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(octadecylsulfanyl)ethyl]hexadecanamide typically involves the reaction of octadecyl mercaptan with an appropriate amide precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to moderate temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(octadecylsulfanyl)ethyl]hexadecanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted amides.
Wissenschaftliche Forschungsanwendungen
N-[2-(octadecylsulfanyl)ethyl]hexadecanamide has several applications in scientific research:
Chemistry: Used as a surfactant and in the synthesis of other complex molecules.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the formulation of lubricants and coatings
Wirkmechanismus
The mechanism of action of N-[2-(octadecylsulfanyl)ethyl]hexadecanamide involves its interaction with lipid bilayers in cell membranes. The long aliphatic chain allows it to integrate into the lipid bilayer, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(octadecylsulfanyl)ethyl]-2-phenylacetamide
- N-[2-(octadecylsulfanyl)ethyl]pyridine-3-carboxamide
Uniqueness
N-[2-(octadecylsulfanyl)ethyl]hexadecanamide is unique due to its specific combination of a long aliphatic chain and a sulfanyl group, which imparts distinct physicochemical properties. Compared to similar compounds, it offers better integration into lipid bilayers and enhanced stability in various chemical reactions .
Eigenschaften
Molekularformel |
C36H73NOS |
|---|---|
Molekulargewicht |
568.0 g/mol |
IUPAC-Name |
N-(2-octadecylsulfanylethyl)hexadecanamide |
InChI |
InChI=1S/C36H73NOS/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-34-39-35-33-37-36(38)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-35H2,1-2H3,(H,37,38) |
InChI-Schlüssel |
MAXZBXNIMTXETD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCSCCNC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B15018607.png)

![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide](/img/structure/B15018613.png)
![N-[(1Z)-3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15018615.png)
acetyl}hydrazinylidene)-N-(4-methoxy-2-nitrophenyl)butanamide](/img/structure/B15018617.png)

![4-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B15018633.png)

![6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15018661.png)
![N'-[(E)-(2-ethoxy-5-methoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B15018663.png)
![4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B15018678.png)


![3-(3-Bromophenyl)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B15018703.png)
